molecular formula C9H11NO2 B1586703 2-(1,3-Dioxolan-2-yl)-6-methylpyridine CAS No. 92765-75-8

2-(1,3-Dioxolan-2-yl)-6-methylpyridine

Cat. No. B1586703
Key on ui cas rn: 92765-75-8
M. Wt: 165.19 g/mol
InChI Key: BRLNLMMLCNZBNP-UHFFFAOYSA-N
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Patent
US08466176B2

Procedure details

To a solution of 6-methylpyridine-2-carbaldehyde (3.7 g, 30.54 mmol, 1 eq.) in 10 ml of ethylene glycol was added TsOH.H2O (6.67 g, 32.07 mmol, 1.05 eq.). The reaction was heated in microwave at 200° C. for 180 s (fixed hold absorb high). The mixture was added to a stirred solution of 10 g of K2CO3 in 200 ml of water, and was extracted with DCM (3×150 ml). The combined organics were washed with water evaporated on RFE (water bath 25° C.) to give 2-(1,3-dioxolan-2-yl)-6-methylpyridine (3.7 g, 51% yield) as pale brown liquid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH:8]=[O:9])[CH:5]=[CH:4][CH:3]=1.CC1C=CC(S(O)(=O)=O)=[CH:15][CH:16]=1.[OH2:21]>C(O)CO>[O:9]1[CH2:16][CH2:15][O:21][CH:8]1[C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C=O
Name
Quantity
6.67 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
10 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(fixed hold absorb high)
ADDITION
Type
ADDITION
Details
The mixture was added to a stirred solution of 10 g of K2CO3 in 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (3×150 ml)
WASH
Type
WASH
Details
The combined organics were washed with water
CUSTOM
Type
CUSTOM
Details
evaporated on RFE (water bath 25° C.)

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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